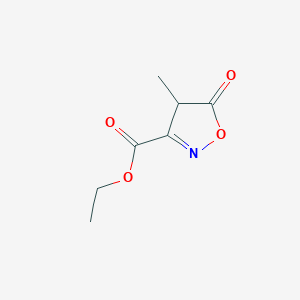

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate

Description

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS: 3477-10-9) is a heterocyclic compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . Its structure consists of a 4,5-dihydroisoxazole ring substituted with a methyl group at position 4, a ketone group at position 5, and an ethyl ester at position 3. This compound is a key intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

ethyl 4-methyl-5-oxo-4H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFRNHVNUXOBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=O)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671997 | |

| Record name | Ethyl 4-methyl-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3477-10-9 | |

| Record name | Ethyl 4-methyl-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydroxylamine Derivatives with β-Keto Esters

One prevalent method involves the cyclization of ethyl acetoacetate derivatives with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The general procedure is as follows:

- Reactants : Ethyl acetoacetate (or similar β-keto esters) and hydroxylamine hydrochloride.

- Base : Sodium hydroxide or potassium carbonate facilitates deprotonation and promotes cyclization.

- Solvent : Usually aqueous or mixed solvents (water/ethanol).

- Conditions : Reflux or heating at moderate temperatures (~60–80°C) for several hours.

This process results in the formation of ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate through nucleophilic attack and subsequent ring closure.

Multi-step Synthesis via Chlorinated Intermediates

According to patent EP0957097A1, a detailed pathway involves:

- Preparation of ethyl 4-ethoxy-4-chloro-2-oxobutylate by chlorination of ethyl 2-oxobutyrate derivatives.

- Reaction with hydroxylamine hydrochloride in ethanol, leading to ring closure and formation of ethyl 5-ethoxyisoxazoline-3-carboxylate.

- Hydrolysis and purification steps yield the target compound.

This route emphasizes chlorination and subsequent nucleophilic substitution, offering a route suitable for scale-up.

Direct Cyclocondensation

An alternative approach employs direct condensation of suitable aldehyde or ketone precursors with hydroxylamine derivatives, often under microwave irradiation to improve yield and reduce reaction time. This method aligns with modern synthetic trends favoring rapid, energy-efficient processes.

Reaction Data and Yields

| Method | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroxylamine + β-keto ester | Ethyl acetoacetate, hydroxylamine hydrochloride | Reflux, basic medium | 70–85% | Widely used, scalable |

| Chlorination pathway | Ethyl 2-oxobutyrate derivatives, oxalyl chloride | Room temp to reflux | 60–75% | Suitable for large-scale synthesis |

| Microwave-assisted cyclization | Aldehydes/ketones + hydroxylamine | Microwave irradiation, 100–150°C | 80–90% | Rapid, high-yield |

Purification and Validation

Purification typically involves:

- Recrystallization from ethyl acetate or ethanol.

- Chromatography (flash or preparative HPLC) for higher purity requirements.

- Structural validation via NMR (¹H and ¹³C), IR spectroscopy (carbonyl stretches around 1700 cm⁻¹), and mass spectrometry.

Notes on Optimization

- Reaction temperature influences yield and purity; mild heating favors cleaner cyclization.

- Base strength and concentration affect ring closure efficiency.

- Solvent choice impacts solubility and reaction kinetics; ethanol and acetonitrile are common solvents.

Data Summary and Comparative Insights

Research Findings and Trends

- The cyclization of hydroxylamine derivatives with β-keto esters remains the most common and reliable method.

- Use of microwave irradiation accelerates the process and improves yields.

- Optimized conditions involve mild temperatures (~80°C), appropriate base concentration, and suitable solvents to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Chemistry

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate is utilized as a building block in organic synthesis. It facilitates the creation of chiral compounds and is involved in various chemical reactions such as oxidation, reduction, and substitution. These properties make it valuable for synthesizing biologically active molecules .

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity, making them candidates for developing new antibiotics .

- Anticancer Potential: Investigations into its anticancer properties are ongoing, with some derivatives demonstrating effectiveness against specific cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to act as an enzyme inhibitor or modulator positions it as a candidate for drug development targeting various diseases .

Industrial Applications

This compound finds applications in the production of fine chemicals and pharmaceuticals. Its insecticidal properties also make it useful in agriculture as an effective insecticide .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of derivatives of this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Research

Another research effort focused on evaluating the anticancer properties of this compound against various cell lines. The results demonstrated that specific modifications to the structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate with structurally related isoxazole derivatives, highlighting differences in substituents, synthesis methods, yields, and physicochemical properties.

Key Structural and Functional Differences:

Benzylidene-substituted derivatives (e.g., compound 3 ) exhibit extended conjugation, making them suitable for applications in optoelectronic materials.

Synthesis Efficiency :

- The synthesis of compound 3 achieved a moderate yield (43%) via a one-pot condensation, whereas other analogs (e.g., 45p ) require multi-step protocols with Oxone®-mediated cyclization.

Biological Relevance :

- The 3-phenyl and 3-thienyl analogs (e.g., 45p ) are prioritized in drug discovery due to their resemblance to kinase inhibitor scaffolds .

- The 4-(4-methoxybenzylidene) derivative (compound 3 ) lacks direct pharmacological data but is structurally optimized for charge-transfer applications.

Challenges in Comparison:

- Limited data on the target compound’s exact synthesis route, yield, and melting point necessitate reliance on analog studies.

- Biological activity data for most compounds are inferred from structural similarities rather than explicit assays in the provided evidence.

Research Findings and Trends

Synthetic Trends :

- Cyclocondensation reactions using hydroxylamine derivatives and aldehydes/ketones are prevalent for dihydroisoxazole synthesis .

- Microwave-assisted methods (e.g., ) and automated chromatography improve efficiency in purifying complex analogs.

Pharmacological Potential: Isoxazole derivatives with aryl/heteroaryl substituents (e.g., phenyl, thienyl) are frequently explored as kinase inhibitors (e.g., BTK inhibitors in ) . The 4,5-dihydroisoxazole core may reduce metabolic degradation compared to fully aromatic systems, enhancing drug half-life .

Biological Activity

Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate (CAS No. 3477-10-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: CHN\O

Molecular Weight: 171.15 g/mol

CAS Number: 3477-10-9

The compound features a five-membered isoxazole ring with a carboxylate group, which is significant for its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride under basic conditions. Common reagents include:

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Often performed in an aqueous medium to facilitate the reaction.

Medicinal Applications

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notable findings include:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The exact mechanism can vary based on the target but generally involves:

- Enzyme Inhibition : Compounds structurally related to this isoxazole derivative have been shown to inhibit key enzymes involved in viral replication and inflammation.

Comparative Analysis of Isoxazole Derivatives

A comparative study evaluated various isoxazole derivatives for their biological activities. The following table summarizes key findings:

| Compound Name | Biological Activity | EC (µM) | CC (µM) |

|---|---|---|---|

| This compound | Anti-HIV | <150 | >500 |

| Compound A (similar structure) | Anti-inflammatory | <100 | >400 |

| Compound B (similar structure) | Antioxidant | <200 | >300 |

This table highlights the efficacy of this compound compared to other derivatives in terms of potency and safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-methyl-5-oxo-4,5-dihydroisoxazole-3-carboxylate and validating its purity?

- Synthesis : Catalytic condensation of primary nitro compounds with dipolarophiles is a common approach, as demonstrated in the synthesis of structurally similar isoxazole derivatives . Single-step esterification or cyclization reactions under mild conditions may also be employed.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for confirming chemical identity and purity. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as shown in crystallographic studies of analogous isoxazole carboxylates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups).

- NMR : ¹H NMR for proton environments (e.g., methyl groups at δ ~2.5 ppm) and ¹³C NMR for carbon backbone analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Experimental Design : Apply factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions . Response surface methodology (RSM) can model nonlinear relationships between variables.

- Case Study : For isoxazole derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency and yield compared to conventional heating .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces and transition states. Coupling this with molecular dynamics simulations reveals solvent effects and kinetic barriers.

- Integration with Experiment : Use quantum chemical reaction path searches (e.g., via the GRRM program) to propose mechanisms, then validate with experimental intermediates .

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

- Analysis Tools : Graph set analysis (as per Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) and correlates them with stability or solubility . For example, strong O–H···O interactions may reduce solubility by enhancing lattice energy.

- Case Study : In analogous compounds, SC-XRD combined with Mercury software visualizes packing patterns, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How should researchers address contradictions between computational predictions and experimental data?

- Troubleshooting Workflow :

Re-optimize computational models (e.g., solvent corrections, dispersion forces).

Validate experimental conditions (e.g., purity, crystallographic data quality).

Use hybrid methods like QM/MM to bridge accuracy gaps.

- Example : Discrepancies in predicted vs. observed dihedral angles may arise from neglecting crystal packing effects in simulations .

Q. What strategies are effective for analyzing puckering conformations in the dihydroisoxazole ring?

- Quantitative Metrics : Apply Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) to describe ring non-planarity. SC-XRD data processed with Olex2 or PLATON enables precise calculation of these parameters .

- Implications : Puckering can affect reactivity; flattened rings may exhibit enhanced conjugation and altered electrophilicity.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.